5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole
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Overview
Description
5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C11H13N It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines under mild reaction conditions with a catalytic amount of iron (III) chloride . Another method involves the condensation of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of catalytic systems and mild reaction conditions would be essential for efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom.
Scientific Research Applications
5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The exact pathways are not fully understood, but it is believed to interact with enzymes and receptors in biological systems, leading to various physiological effects. Further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3,4-dihydro-2H-pyrrole: Similar in structure but lacks the methyl group at the 5-position.
5-Methoxy-3,4-dihydro-2H-pyrrole: Contains a methoxy group instead of a methyl group.
Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate: A carboxylate derivative with additional functional groups.
Uniqueness
5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of both a methyl and a phenyl group, which can influence its reactivity and potential applications. The combination of these groups provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
5-methyl-4-phenyl-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHGNFTRQRAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670006 |
Source
|
Record name | 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20127-49-5 |
Source
|
Record name | 5-Methyl-4-phenyl-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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